2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a methoxyphenoxy group attached to a methylpyrimidinone core
Preparation Methods
The synthesis of 2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-methoxyphenol with a suitable pyrimidinone precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the pyrimidinone precursor to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidinone derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can form hydrogen bonds and hydrophobic interactions with the target, while the pyrimidinone core can participate in various chemical reactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-[(4-Methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-[(4-Chlorophenoxy)methyl]-6-methylpyrimidin-4(3H)-one: This compound has a chlorophenoxy group instead of a methoxyphenoxy group, which can affect its reactivity and interactions.
2-[(4-Methoxyphenoxy)methyl]-6-ethylpyrimidin-4(3H)-one: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-13(16)15-12(14-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI Key |
PQBYWFOUKUBYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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